Cas no 548-73-2 (Droperidol)
Droperidol Chemical and Physical Properties
Names and Identifiers
-
- Droperidol
- 1-(1-(3-(p-Fluorobenzoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone
- 3-[1-[4-(4-fluorophenyl)-4-oxobutyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one
- Dehydrobenzperidol
- 1-{1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydro-4-pyridyl}-1,3-dihydro-2H-benzimidazol-2-one
- 1-{1-[4-(4-fluoro-phenyl)-4-oxo-butyl]-1,2,3,6-tetrahydro-pyridin-4-yl}-1,3-dihydro-benzoimida
- 1-{1-[4-(4-fluorophenyl)-4-oxobutyl]-3,6-dihydro-2H-pyridin-4-yl}-2,3-dihydro-1H-benzimidazol-2-one
- Droleptan
- Halkan
- Properidol
- Sintodril
- AADD-957
- 1-[1-[3-(p-Fluorobenzoyl)propyl]-1,2,3,6-tetrahydro-4-pyridyl]-2-benzimidazolinone
- 1-(1-(3-(p-fluorobenzoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimi dazo
- 1-(1-(4-(p-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-ben zimi
- 1-(1-(4-(p-fluorophenyl-4-oxobutyl)-1,2,3,6-tetrahydro- 4-pyridyl)-2-benzimidaz
- 1-(1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydro-2h-benzimidazol-2-on
- Inapsine
- Dridol
- Sintosian
- Inapsin
- Vetkalm
- Deidrobenzperidolo
- DHBP
- Inopsin
- Innovar
- Droperidolum
- Innovan
- Inappin
- Inoval
- Dehidrobenzperidol
- Droperidolo
- Thalamanol
- Leptofen
- Thalamonal
- Innovar-vet
- Dihidrobenzperidol
- Dehydrobenzoperidol
- Droperidolo [DCIT]
- Droperidolum [INN-Latin]
- R 4749
- component of Innovar
- C22H22FN3O2
- R4749
- 1-(1-(3-(p-Fluorobenzoy
- SPECTRUM1501002
- CAS-548-73-2
- CCG-39004
- 1-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2h-benzimidazol-2-one
- Droperidol (JP17/USP/INN)
- NCGC00016504-17
- Droperidol [USAN:USP:INN:BAN:JAN]
- NSC-169874
- 1-(1-[3-(p-fluorobenzoyl)propyl]-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone
- 2H-Benzimidazol-2-one, 1-(1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydro-4-pyridinyl)-1,3-dihydro-
- BRD-K97158071-001-05-8
- 1-(1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
- KBio3_002352
- HSDB 3320
- NSC757819
- NSC169874
- 3-[1-[4-(4-fluorophenyl)-4-oxo-butyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one
- Spectrum5_001305
- 2H-Benzimidazol-2-one,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-
- DROPERIDOL [USP MONOGRAPH]
- Spectrum2_001386
- HMS2051L06
- O9U0F09D5X
- MLS000758203
- NCGC00016504-02
- 2H-Benzimidazol-2-one, 1-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-
- SPBio_001372
- NCGC00016504-03
- D00308
- 1-(1-(4-(4-Fluoro-phenyl)-4-oxo-butyl)-1,2,3,6-tetrahydro-pyridin-4-yl)-1,3-dihydro-benzoimidazol-2-one
- 1-{1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one
- BPBio1_000505
- EN300-127036
- 1-(1-(4-(p-Fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydro-4-pyridyl)-2-benzimidazolinone
- CHEBI:4717
- NCGC00016504-06
- SR-05000001546
- Spectrum4_000407
- INAPSINE (TN)
- BRN 0579168
- MLS001148120
- KBioGR_000674
- 1-[1-[4-(4-fluorophenyl)-4-oxo-butyl]-3,6-dihydro-2H-pyridin-4-yl]-3H-benzoimidazol-2-one
- DROPERIDOL (USP MONOGRAPH)
- MLS001424134
- KBio2_001700
- CCRIS 9070
- KBioSS_001700
- 1-{1-[4-(4-Chloro-phenyl)-4-oxo-butyl]-1,2,3,6-tetrahydro-pyridin-4-yl}-1,3-dihydro-benzoimidazol-2-one(Droperidol)
- Innovar (Salt/Mix)
- DROPERIDOL [INN]
- NCGC00016504-09
- Pharmakon1600-01501002
- 1-[1-[4-(p-Fluorophenyl)-4-oxobutyl]-1,3,6-tetrahydro-4-pyridyl]-2-benzimidazolinone
- MFCD00083290
- DROPERIDOL COMPONENT OF INNOVAR
- N05AD08
- KBio2_006836
- Prestwick0_000360
- Thalamonal (Salt/Mix)
- DROPERIDOL [JAN]
- Ina.psi.ne
- Tox21_110461
- EINECS 208-957-8
- Droperidol; 1-[1-[4-(4-Fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one
- HMS2232M09
- 1-{1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydro-4-pyridinyl}-2,3-dihydro-1H-benzo[d]imidazol-2-one
- DB00450
- SW220019-1
- NCGC00094884-01
- Ina.psi.n
- 1-(1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
- DROPERIDOL [ORANGE BOOK]
- KBio1_000103
- SR-05000001546-2
- BSPBio_003132
- DROPERIDOL [USP-RS]
- McN-JR-4749
- 5-24-02-00388 (Beilstein Handbook Reference)
- 1-1-[3-(p-Fluorobenzoyl)propyl]-1,3,6-tetrahydro-4-pyridyl-2-benzimidazolinone
- N01AX01
- SPBio_002380
- Prestwick1_000360
- 3-[1-[4-(4-fluorophenyl)-4-oxidanylidene-butyl]-3,6-dihydro-2H-pyridin-4-yl]-1H-benzimidazol-2-one
- HMS3885N03
- Leptanal (Salt/Mix)
- DROPERIDOL [VANDF]
- IDI1_000103
- A830387
- 1-1-[3-(p-Fluorobenzoyl)propyl]-1,2,3,6-tetrahydro-4-pyridyl-2-benzimidazolinone
- MLS000028671
- INNOVAR COMPONENT DROPERIDOL
- DTXCID302973
- AC-3537
- BSPBio_000459
- DivK1c_000103
- Droperidol, United States Pharmacopeia (USP) Reference Standard
- HMS3713G21
- Opera_ID_1751
- DROPERIDOL [EP MONOGRAPH]
- 1-(1-(4-(4-Fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one
- Leptofen (Salt/Mix)
- KBio2_004268
- NCGC00016504-01
- HMS3374B05
- FT-0655846
- AKOS015960779
- DROPERIDOL [HSDB]
- HMS1921B03
- DROPERIDOL (EP MONOGRAPH)
- Neurolidol
- CCG-101004
- Prestwick3_000360
- R-4749
- Droleptan (TN)
- GTPL7172
- F17346
- WLN: T56 BMVNJ D3- DT6N CUTJ A3VR DF
- DROPERIDOL [GREEN BOOK]
- Z1592690523
- 1-(4-fluorophenyl)-4-[4-(2-hydroxy-1H-1,3-benzodiazol-1-yl)-1,2,3,6-tetrahydropyridin-1-yl]butan-1-one
- HMS3652M12
- s4096
- HS-0065
- HMS500F05
- AB00052191_05
- gamma-[4-(2-oxo-1-benzimidazolinyl)-1,2,3,6-tetrahydro-1-pyridyl]-p-fluorobutyrophenone
- NCGC00016504-05
- 2-Benzimidazolinone, 1-(1-(3-(p-fluorobenzoyl)propyl)-1,2,3,6-tetrahydro-4-pyridyl)-
- 1-(1-(4-(P-FLUOROPHENYL-4-OXOBUTYL)-1,2,3,6-TETRAHYDRO- 4-PYRIDYL)-2-BENZIMIDAZOLINONE
- 1-{1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,5,6-tetrahydropyridin-4-yl] -1,3-dihydro-2H-benzimidazol}-2-one
- Q174259
- NSC 169874
- 2-Benzimidazolinone, 1-[1-[3-(p-fluorobenzoyl)propyl]-1,2,3,6-tetrahydro-4-pyridyl]-
- SR-05000001546-3
- 1-(1-(4-(4-Fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydro-4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-one
- AB00052191_04
- DTXSID6022973
- 1-[1-[3-(p-Fluorobenzoyl)propyl]-1,3,6-tetrahydro-4-pyridyl]-2-benzimidazolinone
- DROPERIDOL [MI]
- Droperidolum (INN-Latin)
- NS00000026
- Droperidol, British Pharmacopoeia (BP) Reference Standard
- Spectrum_001220
- L001006
- NINDS_000103
- HMS3393L06
- Tox21_110461_1
- SMR000058855
- HMS2092O16
- DROPERIDOL (USP-RS)
- BDBM50017705
- DROPERIDOL (MART.)
- USS
- 548-73-2
- Prestwick_705
- SCHEMBL41426
- MLS002153445
- McN-JR 4749
- 1-{1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one
- CS-4886
- NCGC00016504-04
- W-105600
- DROPERIDOL [WHO-DD]
- DROPERIDOL [USAN]
- Spectrum3_001426
- Droperidol 1.0 mg/ml in Dimethyl Sulfoxide
- Prestwick2_000360
- 3-[1-[4-(4-fluorophenyl)-4-oxidanylidene-butyl]-2,3,4,5-tetrahydropyridin-4-yl]-1~{H}-benzimidazol-2-one
- HY-B1240
- SBI-0051628.P002
- NC00254
- SR-05000001546-1
- Ino.psi.n
- 1-[1-[4-(p-Fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydro-4-pyridyl]-2-benzimidazolinone
- 1-(1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydro-4-pyridinyl)-2,3-dihydro-1H-benzo(d)imidazol-2-one
- HMS2096G21
- Droperidol, European Pharmacopoeia (EP) Reference Standard
- Droperidol (USAN:USP:INN:BAN:JAN)
- CHEMBL1108
- HMS1569G21
- BRD-K97158071-001-08-2
- NCGC00094884-02
- DROPERIDOL [MART.]
- Innovar-vet (Salt/Mix)
- NSC-757819
- UNII-O9U0F09D5X
- 1-{1-[4-(4-Fluoro-phenyl)-4-oxo-butyl]-1,2,3,6-tetrahydro-pyridin-4-yl}-1,3-dihydro-benzoimidazol-2-one
- BRD-K97158071-001-18-1
- STL453109
- BRD-K97158071-001-17-3
- DA-52701
- Droperidol (JP18/USP/INN)
-
- MDL: MFCD00083290
- Inchi: 1S/C22H22FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-11H,3,6,12-15H2,(H,24,28)
- InChI Key: RMEDXOLNCUSCGS-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(CCCN1CC=C(CC1)N1C(NC2C=CC=CC1=2)=O)=O
Computed Properties
- Exact Mass: 379.17000
- Monoisotopic Mass: 379.17
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 615
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 3.5
- Topological Polar Surface Area: 52.6
Experimental Properties
- Color/Form: No data available
- Density: 1.2154 (estimate)
- Melting Point: 148-149°C
- Boiling Point: 616.4±65.0 °C at 760 mmHg
- Flash Point: 326.6±34.3 °C
- Refractive Index: 1.613
- Solubility: Soluble in Chloroform; DMSO 76 mg/mL Water <1 mg/mL Ethanol <1 mg/mL
- PSA: 58.10000
- LogP: 3.61630
- pka: 7.64(at 25℃)
Droperidol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P301+P312+P330
- Hazardous Material transportation number:UN 3249
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S36
- RTECS:DE2100000
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1(b)
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R22
- HazardClass:6.1(b)
- PackingGroup:III
- Storage Condition:4°C, protect from light
Droperidol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-IB832-50mg |
Droperidol |
548-73-2 | ≥98% | 50mg |
¥172.0 | 2022-09-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D129475-250mg |
Droperidol |
548-73-2 | ≥98% | 250mg |
¥387.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D129475-50mg |
Droperidol |
548-73-2 | ≥98% | 50mg |
¥195.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D129475-1g |
Droperidol |
548-73-2 | ≥98% | 1g |
¥1066.90 | 2023-09-03 | |
| S e l l e c k ZHONG GUO | S4096-50mg |
Droperidol |
548-73-2 | 99.41% | 50mg |
¥795.96 | 2023-09-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026269-1g |
Droperidol |
548-73-2 | 98% | 1g |
¥981 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026269-250mg |
Droperidol |
548-73-2 | 98% | 250mg |
¥356 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R026269-50mg |
Droperidol |
548-73-2 | 98% | 50mg |
¥212 | 2024-05-22 | |
| ChemScence | CS-4886-100mg |
Droperidol |
548-73-2 | 99.29% | 100mg |
$84.0 | 2022-04-27 | |
| TRC | D679500-50mg |
Droperidol |
548-73-2 | 50mg |
$ 64.00 | 2023-09-07 |
Droperidol Suppliers
Droperidol Related Literature
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Hongbo Xie,Haixia Wen,Mingze Qin,Jie Xia,Denan Zhang,Lei Liu,Bo Liu,Qiuqi Liu,Qing Jin,Xiujie Chen RSC Adv. 2016 6 98080
-
W. Baeyens Analyst 1977 102 525
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem. 2021 12 1894
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E. Bishop,W. Hussein Analyst 1984 109 139
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Jared A. Baird,Leonard C. Thomas,Steven R. Aubuchon,Lynne S. Taylor CrystEngComm 2013 15 111
Additional information on Droperidol
Droperidol (CAS No. 548-73-2): A Comprehensive Overview of Its Pharmacology and Clinical Applications
Droperidol, with the CAS number 548-73-2, is a butyrophenone-class antipsychotic and antiemetic agent that has been widely studied for its unique pharmacological properties. This compound, chemically known as 1-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one, has garnered significant attention in both clinical and research settings due to its dual action as a dopamine D2 receptor antagonist and alpha-1 adrenergic blocker. Its molecular formula is C22H22FN3O2, and it exhibits a molecular weight of 379.43 g/mol.
In recent years, Droperidol has been a topic of interest in medical forums and search engine queries, particularly regarding its off-label uses and safety profile. Commonly searched terms include "Droperidol side effects", "Droperidol vs. haloperidol", and "Droperidol for nausea", reflecting the public's growing curiosity about its therapeutic potential. The drug's sedative and anti-anxiety effects have also made it a subject of discussion in psychiatry and anesthesiology circles.
The mechanism of action of Droperidol revolves around its high affinity for dopamine D2 receptors, which explains its efficacy in managing postoperative nausea and vomiting (PONV). Additionally, its alpha-1 adrenergic blockade contributes to its cardiovascular effects, such as mild hypotension. These properties have led to its inclusion in clinical guidelines for PONV prophylaxis and acute agitation management. Recent meta-analyses have highlighted its cost-effectiveness compared to newer antiemetics, making it a viable option in resource-limited settings.
From a pharmacokinetic perspective, Droperidol is rapidly absorbed after intramuscular (IM) or intravenous (IV) administration, with a bioavailability of approximately 60-70%. Its half-life ranges from 2 to 4 hours, and it undergoes extensive hepatic metabolism via CYP3A4 enzymes. This metabolic pathway has implications for drug-drug interactions, particularly with CYP3A4 inhibitors like ketoconazole or inducers such as rifampin.
Despite its benefits, Droperidol has faced scrutiny due to its QTc prolongation risk, a concern frequently searched by healthcare professionals. Regulatory agencies have issued black box warnings regarding this adverse effect, emphasizing the need for ECG monitoring in high-risk patients. However, recent retrospective studies suggest that the incidence of torsades de pointes is exceedingly low when used at recommended doses.
Emerging research has explored Droperidol's potential in neuropsychiatric disorders, including delirium and migraine-associated vertigo. Its rapid onset and short duration make it suitable for acute settings, though further randomized controlled trials (RCTs) are needed to solidify these indications. Patient-centric platforms often query "Droperidol withdrawal symptoms" or "Droperidol addiction potential", to which current evidence suggests a low risk of dependence.
In summary, Droperidol (CAS No. 548-73-2) remains a versatile agent in modern medicine, balancing efficacy with a well-characterized safety profile. Its cost-efficiency and multifaceted pharmacology ensure its relevance amid evolving therapeutic landscapes. For those seeking detailed dosage guidelines or contraindications, consulting peer-reviewed resources or clinical pharmacopoeias is advised.
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